molecular formula C6H9N3O2 B12083175 2-(4-Hydroxy-1H-pyrazol-1-yl)-N-methylacetamide

2-(4-Hydroxy-1H-pyrazol-1-yl)-N-methylacetamide

Cat. No.: B12083175
M. Wt: 155.15 g/mol
InChI Key: OAFQXBQJWCIRTG-UHFFFAOYSA-N
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Description

2-(4-Hydroxy-1H-pyrazol-1-yl)-N-methylacetamide is a chemical compound with a pyrazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxy-1H-pyrazol-1-yl)-N-methylacetamide typically involves the reaction of 4-hydroxy-1H-pyrazole with N-methylacetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as chromatography, ensures the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxy-1H-pyrazol-1-yl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce halogenated derivatives.

Scientific Research Applications

2-(4-Hydroxy-1H-pyrazol-1-yl)-N-methylacetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxy-1H-pyrazol-1-yl)-N-methylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate: Similar structure with an ethyl ester group instead of the N-methylacetamide group.

    2-(4-Hydroxy-1H-pyrazol-1-yl)-N,N-dimethylacetamide: Contains two methyl groups on the acetamide nitrogen.

Uniqueness

2-(4-Hydroxy-1H-pyrazol-1-yl)-N-methylacetamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxyl and N-methylacetamide groups allow for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

2-(4-hydroxypyrazol-1-yl)-N-methylacetamide

InChI

InChI=1S/C6H9N3O2/c1-7-6(11)4-9-3-5(10)2-8-9/h2-3,10H,4H2,1H3,(H,7,11)

InChI Key

OAFQXBQJWCIRTG-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CN1C=C(C=N1)O

Origin of Product

United States

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